1-Aminoheptadecane

描述

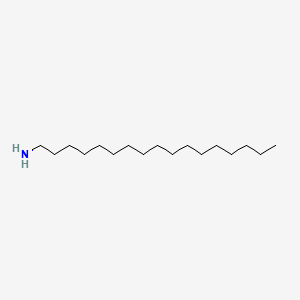

1-Aminoheptadecane, also known as this compound, is an organic compound with the molecular formula C₁₇H₃₇N. It is a long-chain primary amine, characterized by a 17-carbon alkyl chain attached to an amino group. This compound is typically a colorless to pale yellow liquid with a distinctive odor and is known for its surfactant properties.

Synthetic Routes and Reaction Conditions:

Amination of Heptadecanol: One common method involves the amination of heptadecanol. This reaction typically requires a catalyst such as platinum or palladium and is conducted under high-pressure hydrogenation conditions.

Reduction of Heptadecanenitrile: Another method involves the reduction of heptadecanenitrile using hydrogen in the presence of a metal catalyst like nickel or cobalt.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, heptadecylamine is often produced via catalytic hydrogenation of heptadecanenitrile. This process is efficient and yields high-purity heptadecylamine.

Ammonolysis of Heptadecyl Chloride: Another industrial method involves the ammonolysis of heptadecyl chloride, where the chloride is reacted with ammonia to produce heptadecylamine.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form heptadecanone and other oxidized derivatives.

Reduction: It can be reduced to form heptadecane, although this is less common.

Substitution: this compound readily undergoes substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.

Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Heptadecanone and heptadecanoic acid.

Reduction Products: Heptadecane.

Substitution Products: Various substituted heptadecyl derivatives, depending on the reagents used.

科学研究应用

Chemical Synthesis

1-Aminoheptadecane serves as a versatile building block in organic synthesis. Its long hydrophobic carbon chain makes it suitable for synthesizing surfactants and emulsifiers, which are essential in various industrial applications.

Table 1: Chemical Synthesis Applications of this compound

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized in drug development due to its ability to modify pharmacokinetic properties of compounds. It can enhance the solubility and bioavailability of therapeutic agents.

Case Study: Modifying Drug Delivery Systems

Research has demonstrated that incorporating this compound into lipid-based drug delivery systems significantly improves the encapsulation efficiency and controlled release of hydrophobic drugs. This application is particularly relevant in cancer therapy, where targeted delivery is crucial.

Table 2: Pharmaceutical Applications of this compound

| Application | Description | References |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability | |

| Antimicrobial Agents | Potential use in developing new antimicrobial compounds |

Material Science

The unique properties of this compound make it an attractive candidate for developing advanced materials. Its hydrophobic nature contributes to the creation of coatings and films with desirable mechanical properties.

Case Study: Development of Coatings

A study focused on using this compound to create hydrophobic coatings for metal surfaces, which demonstrated excellent corrosion resistance and durability under harsh environmental conditions.

Table 3: Material Science Applications of this compound

| Application | Description | References |

|---|---|---|

| Protective Coatings | Provides corrosion resistance to metal surfaces | |

| Composite Materials | Used in formulating composites with enhanced properties |

Biocatalysis and Green Chemistry

Recent advancements have highlighted the role of this compound in biocatalytic processes. It can act as a substrate or co-factor in enzyme-catalyzed reactions, promoting sustainable chemical transformations.

Case Study: Enzyme-Catalyzed Reactions

Research indicates that using this compound as a substrate in enzyme-catalyzed reactions leads to high yields of desired products while minimizing environmental impact.

Table 4: Biocatalysis Applications of this compound

作用机制

The mechanism of action of heptadecylamine is largely dependent on its amphiphilic nature. The long hydrophobic alkyl chain interacts with lipid membranes, while the hydrophilic amino group can form hydrogen bonds and ionic interactions. This dual functionality allows heptadecylamine to integrate into lipid bilayers, altering membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

相似化合物的比较

1-Aminoheptadecane can be compared with other long-chain primary amines such as:

Hexadecylamine (C₁₆H₃₅N): Similar in structure but with one less carbon atom, hexadecylamine has slightly different physical properties and reactivity.

Octadecylamine (C₁₈H₃₇N): With one additional carbon atom, octadecylamine has a higher melting point and different solubility characteristics.

Uniqueness: this compound’s unique position in the series of long-chain amines gives it specific properties that are intermediate between hexadecylamine and octadecylamine. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring surfactants and emulsifiers.

生物活性

1-Aminoheptadecane, also known as 1-amino-17-heptadecene or C17H37NH2, is a long-chain aliphatic amine that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This compound is characterized by a straight-chain hydrocarbon structure with an amino group, which may influence its interaction with biological systems.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C17H37NH2

- Molecular Weight : 267.49 g/mol

- IUPAC Name : Heptadec-1-amine

These properties suggest that this compound could exhibit amphiphilic characteristics, potentially allowing it to interact with both hydrophilic and hydrophobic environments in biological systems.

Antimicrobial Activity

Research indicates that long-chain amines, including this compound, may possess antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that the long carbon chain might facilitate membrane disruption in microbial cells .

Cytotoxicity and Cancer Research

The cytotoxic effects of long-chain amines have been investigated in cancer research. For instance, studies have shown that certain alkylamines can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation . Although direct studies on this compound are sparse, its structural similarity to other bioactive amines suggests potential anticancer activity.

Neuropharmacological Effects

Preliminary studies suggest that long-chain amines may interact with neurotransmitter systems. For example, some amines have been shown to modulate the activity of neurotransmitter receptors, which could imply a role for this compound in neuropharmacology .

Table of Biological Activities

Relevant Research Studies

- Antimicrobial Study : A comparative analysis of long-chain amines indicated that they exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Antioxidant Evaluation : Research on similar compounds revealed their effectiveness in scavenging DPPH radicals and reducing lipid peroxidation in vitro, highlighting their potential as natural antioxidants.

- Cytotoxic Assessment : Investigations into the cytotoxic effects of related alkylamines showed promising results in inducing cell death in various cancer cell lines, warranting further exploration into the specific effects of this compound.

化学反应分析

Substitution Reactions

3.2 Reaction Conditions

-

Reagents : Alkyl halides, tosyl chloride, or mesyl chloride.

-

Solvents : Polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol, water).

-

Yield : Dependent on steric hindrance; substitution efficiency decreases with chain length .

Amide Formation

4.1 Coupling Reactions

1-Aminoheptadecane reacts with carboxylic acids to form amides via coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

4.2 Reaction Details

-

Catalyst : DMAP (4-dimethylaminopyridine).

-

Conditions : Room temperature, dichloromethane or acetonitrile.

| Reagent | Role | Yield (%) |

|---|---|---|

| EDC | Coupling agent | 85–90 |

| HOBt | Activating agent | 70–80 |

| DMAP | Catalyst | 75–85 |

Oxidation and Reduction

5.1 Oxidation Pathways

-

Reagents : KMnO₄, H₂O₂, or CrO₃.

-

Products : Amides (e.g., C₁₇H₃₅CONH₂) or nitriles (C₁₇H₃₅CN).

-

Activation Energy : ~40–50 kcal/mol for amide formation via CO₂–amine reactions .

5.2 Reduction

-

Reagents : LiAlH₄, NaBH₄.

-

Products : Secondary or tertiary amines (e.g., C₁₇H₃₅NH₂ → C₁₇H₃₅NHR).

Corrosion Inhibition

6.1 Mechanism

The hydrophobic chain adsorbs onto metal surfaces, while the amine group forms a protective film via hydrogen bonding or ion exchange .

6.2 Analytical Data

| Compound | Retention Time (min) | Molecular Ion (m/z) |

|---|---|---|

| This compound-TFA | 39.94 (DB-5ms) | 366 [M+H]+ |

| 1-Aminooctadecane-TFA | 46.48 (DB-5ms) | 364 [M−H]+ |

Biological Interactions

7.1 Membrane Dynamics

The hydrophobic chain integrates into lipid bilayers, altering membrane fluidity and protein function. For example, it interacts with serine proteases via electrophilic attack on carbonyl groups .

7.2 Enzymatic Mechanism

-

Step 1 : Deprotonated His57 enhances Ser195 nucleophilicity.

-

Step 2 : Tetrahedral intermediate formation.

Analytical Methods

8.1 Mass Spectrometry

-

Fragmentation : Loss of hydrocarbon chains (e.g., C₁₁H₂₄, C₁₂H₂₆) and trifluoroacetyl groups.

8.2 Chromatography

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Aminoheptadecane in laboratory settings?

Researchers must use impervious gloves, safety goggles, and protective clothing to avoid skin/eye contact. Local exhaust ventilation or closed systems should be installed to minimize inhalation risks. Contaminated gloves must be removed without touching outer surfaces and disposed of according to laboratory waste protocols. Safety showers and eyewash stations must be accessible .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular structure, while Infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) determines molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity. Detailed spectral data and retention times should be cross-referenced with literature values. Physical properties (e.g., melting point) must also be reported .

Q. How should researchers document experimental procedures to ensure reproducibility?

Methods must specify reagent sources (e.g., CAS numbers), instrument calibration details (e.g., NMR frequency, HPLC column type), and reaction conditions (temperature, solvent ratios). Raw data (e.g., chromatograms, spectra) should be archived, and statistical analyses (e.g., error margins) included. Follow journal guidelines for supplementary materials to avoid overcrowding main text .

Q. What are the recommended methods for synthesizing this compound with high purity?

A typical synthesis involves alkylation of heptadecane derivatives with ammonia under controlled pH and temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >98% purity. Monitor reactions with Thin-Layer Chromatography (TLC) and validate purity via melting point analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) and validate methods using certified reference materials. Cross-check results with multiple techniques (e.g., differential scanning calorimetry for thermal stability vs. computational modeling). Publish full datasets, including raw measurements and calibration curves, to enable meta-analyses .

Q. What experimental design considerations are critical when investigating this compound’s reactivity?

Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). Include negative controls (e.g., amine-free reactions) and positive controls (e.g., known reactive analogs). Statistical tools like ANOVA identify significant factors, while in-situ monitoring (e.g., FTIR) tracks intermediate formation. Pre-register hypotheses to minimize bias .

Q. What strategies mitigate by-product formation during this compound synthesis?

Optimize reaction stoichiometry to avoid excess alkylating agents. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Incorporate scavengers (e.g., molecular sieves) for water-sensitive steps. Real-time monitoring (e.g., GC-MS) allows early detection of side products, enabling mid-reaction adjustments .

Q. How should researchers address contradictory bioactivity data in studies involving this compound derivatives?

Q. What are best practices for presenting large datasets in publications?

Raw data (e.g., spectral files, chromatograms) should be deposited in open-access repositories (e.g., Zenodo). Summarize processed data in tables with clear headers (e.g., "Retention Time," "Peak Area"). Use appendices for extensive datasets, ensuring consistency in decimal places and units. Annotate outliers and justify exclusions .

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

Disclose methodological limitations (e.g., instrument sensitivity) and sample size constraints. Compare findings with prior studies to contextualize discrepancies. Use platforms like preprint servers to share negative data, fostering collaborative troubleshooting. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data transparency .

属性

IUPAC Name |

heptadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZYANLDWUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063350 | |

| Record name | Heptadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [TCI America MSDS] | |

| Record name | Heptadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4200-95-7 | |

| Record name | Heptadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoheptadecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG9UE6EH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。